molecular formula C17H15ClN2O3S B13023205 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide

7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide

Cat. No.: B13023205
M. Wt: 362.8 g/mol
InChI Key: MGCMDLNLEHJPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: Introduction of the chlorine atom at the 7th position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: May be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinoline-6-sulfonamide: A related compound with potential biological activities.

    4-Methylquinoline: A simpler derivative used in various chemical syntheses.

Uniqueness

7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to other quinoline derivatives.

For precise and detailed information, consulting scientific literature and databases would be essential

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

7-chloro-4-methyl-N-(2-methylphenyl)-2-oxo-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C17H15ClN2O3S/c1-10-5-3-4-6-14(10)20-24(22,23)16-8-12-11(2)7-17(21)19-15(12)9-13(16)18/h3-9,20H,1-2H3,(H,19,21)

InChI Key

MGCMDLNLEHJPHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C3C(=C2)C(=CC(=O)N3)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.